molecular formula C16H14N2O4S2 B11679920 [(5Z)-4-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

[(5Z)-4-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B11679920
M. Wt: 362.4 g/mol
InChI Key: SGOHAHGOCKTTNA-SEYXRHQNSA-N
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Description

[(5Z)-4-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a useful research compound. Its molecular formula is C16H14N2O4S2 and its molecular weight is 362.4 g/mol. The purity is usually 95%.
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Biological Activity

[(5Z)-4-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer properties, and mechanisms of action.

Chemical Structure and Properties

The compound has the following molecular formula:

C16H14N2O4SC_{16}H_{14}N_{2}O_{4}S

This structure features a thiazolidinone ring fused with an indole moiety, which is critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazolidinone derivatives. For instance, compounds similar to this compound have shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Evaluation

A study evaluated the antibacterial properties of synthesized thiazolidinone derivatives against eight bacterial strains. The results indicated that some compounds exhibited Minimum Inhibitory Concentrations (MIC) lower than those of standard antibiotics such as ampicillin and streptomycin. For example:

CompoundMIC (μM)Bacterial Strain
5d37.9Staphylococcus aureus
5g45.6Escherichia coli
5k50.0Listeria monocytogenes

These findings suggest that the compound's structural features contribute significantly to its antibacterial efficacy .

Anticancer Activity

Research has also focused on the anticancer properties of thiazolidinone derivatives. The compound has been investigated for its ability to inhibit cancer cell proliferation in various cancer cell lines.

The anticancer activity may be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound can induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : It promotes programmed cell death through mitochondrial pathways.
  • Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer progression .

Research Findings

In vitro studies have demonstrated that this compound can effectively reduce the viability of HepG2 and HCT116 cancer cell lines with IC50 values ranging from 10 to 30 µM .

Scientific Research Applications

Synthesis and Characterization

The synthesis of thiazolidine derivatives typically involves multi-step procedures that include cyclization reactions. For instance, the synthesis of [(5Z)-4-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid can be achieved through the reaction of appropriate indole derivatives with thiazolidine precursors under controlled conditions. Characterization is usually performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Resolution Mass Spectrometry (HRMS) to confirm the structural integrity of the synthesized compound .

Antibacterial Properties

Recent studies have demonstrated that thiazolidine derivatives exhibit significant antibacterial activity against various pathogens. The compound has shown promising results in inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or protein synthesis pathways .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies indicate that this compound can induce apoptosis in cancer cells by activating specific signaling pathways associated with programmed cell death. For example, it has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells, with IC50 values comparable to established chemotherapeutic agents .

Case Studies and Research Findings

Case Study 1: Antibacterial Efficacy
In a recent study published in a peer-reviewed journal, a series of thiazolidine derivatives were synthesized and tested for their antibacterial properties. Among these, the compound [(5Z)-4-oxo...] exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics like Ciprofloxacin. This suggests a potential for developing new antibacterial agents based on this scaffold .

Case Study 2: Anticancer Mechanism
Another research effort focused on elucidating the mechanism by which [(5Z)-4-oxo...] exerts its anticancer effects. The study employed molecular docking techniques to predict interactions between the compound and key proteins involved in cancer cell survival. Results indicated strong binding affinity to targets such as thymidylate synthase, which is crucial for DNA synthesis in rapidly dividing cells .

Properties

Molecular Formula

C16H14N2O4S2

Molecular Weight

362.4 g/mol

IUPAC Name

2-[(5Z)-4-oxo-5-(2-oxo-1-propylindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C16H14N2O4S2/c1-2-7-17-10-6-4-3-5-9(10)12(14(17)21)13-15(22)18(8-11(19)20)16(23)24-13/h3-6H,2,7-8H2,1H3,(H,19,20)/b13-12-

InChI Key

SGOHAHGOCKTTNA-SEYXRHQNSA-N

Isomeric SMILES

CCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CC(=O)O)/C1=O

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CC(=O)O)C1=O

Origin of Product

United States

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